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Compound of Interest

Compound Name: 2-Indanone

Cat. No.: B058226 Get Quote

Indanone and its derivatives have emerged as a promising scaffold in medicinal chemistry,

demonstrating a wide range of pharmacological activities. The versatility of the indanone core

allows for structural modifications that can modulate its interaction with various biological

targets. This guide provides a comparative overview of recent computational investigations into

indanone derivatives, highlighting their potential in drug discovery for neurodegenerative

diseases and cancer.

Indanone Derivatives as Acetylcholinesterase
(AChE) Inhibitors for Alzheimer's Disease
Donepezil, an indanone derivative, is a well-established drug for the treatment of Alzheimer's

disease, acting as an acetylcholinesterase (AChE) inhibitor.[1] Inspired by this, numerous

computational studies have focused on designing and evaluating new indanone derivatives

with improved AChE inhibitory activity.

A study by Kumar et al. (2018) designed and synthesized a series of eleven indanone

derivatives, evaluating their in vitro AChE inhibition.[2] Molecular docking studies were

performed to understand the binding interactions with recombinant human acetylcholinesterase

(rhAChE).[2] Another study designed multitargeting indanone derivatives inspired by donepezil,

with compound 4b showing potent AChE inhibition and Aβ aggregation inhibition.[3] Molecular

dynamics simulations confirmed the stable binding of 4b to AChE.[3]
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Compound/De
rivative

Target IC50 (µM)
Computational
Method(s)

Reference

54 AChE 14.06
Molecular

Docking
[2]

56 AChE 12.30
Molecular

Docking
[2]

59 AChE 14.06
Molecular

Docking
[2]

64 AChE 12.01
Molecular

Docking
[2]

4b AChE 0.78
Molecular

Dynamics
[3]

6a AChE 0.0018 Not specified [4]

D28 AChE 0.0248
Molecular

Docking
[5][6]

D29 AChE 0.0224
Molecular

Docking
[5][6]

D30 AChE 0.0257
Molecular

Docking
[5][6]

7h AChE 1.2
Molecular

Docking
[7]

7h BChE 0.3
Molecular

Docking
[7]

Indanone Derivatives as Monoamine Oxidase (MAO)
Inhibitors for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of

neurotransmitters, making them important targets for the treatment of Parkinson's disease and
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depression.[1][8] Several computational studies have explored indanone derivatives as MAO

inhibitors.

A 2016 study synthesized and evaluated a series of 2-benzylidene-1-indanone derivatives as

inhibitors of human MAO-A and MAO-B.[9] The study found that these compounds were

specific inhibitors of MAO-B, with twelve derivatives exhibiting IC50 values below 0.1 µM.[9]

Another investigation focused on 2-heteroarylidene-1-indanone derivatives, which were found

to inhibit both MAO-A and MAO-B.[10] Structure-activity relationship (SAR) analysis indicated

that methoxy group substitution on the A-ring enhanced MAO-B inhibition.[10]

Compound/De
rivative

Target IC50 (µM)
Computational
Method(s)

Reference

16a MAO-B 7.50 SAR Analysis [8]

5g MAO-A 0.131 SAR Analysis [9]

2-

heteroarylidene-

1-indanones

MAO-B 0.0044 - 1.53 SAR Analysis [10]

2-

heteroarylidene-

1-indanones

MAO-A as low as 0.061 SAR Analysis [10]

4d COMT/MAO-B 0.42 / 7.83
Molecular

Docking
[11]

7 COMT/MAO-B 0.57 / 7.26
Molecular

Docking
[11]

Indanone Derivatives Targeting Cereblon in Cancer
Cereblon (CRBN) is a component of the Cullin 4-RING E3 ubiquitin ligase complex and a target

for thalidomide and its derivatives, which are used in the treatment of multiple myeloma.[12][13]

[14] A computational study investigated 68 indanedione and indanone derivatives for their

binding affinity to cereblon.[12][13] Molecular docking and molecular dynamics simulations

were employed to identify promising candidates.[12][13]
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Compound/De
rivative

Target
Binding
Affinity
(kJ/mol)

Computational
Method(s)

Reference

DHFO Cereblon -163.16

Molecular

Docking,

MM/PBSA

[12][13]

THOH Cereblon Not specified
Molecular

Dynamics
[12][13]

DIMS Cereblon Not specified
Molecular

Dynamics
[12][13]

DTIN Cereblon Not specified
Molecular

Dynamics
[12][13]

Experimental and Computational Protocols
The cited studies employed a range of standard computational and experimental techniques.

Computational Protocols:
Molecular Docking: Programs such as Autodock Vina and DockThor were used to predict the

binding modes and affinities of indanone derivatives to their target proteins.[12][13]

Molecular Dynamics (MD) Simulations: These were performed to assess the stability of

ligand-protein complexes over time.[3]

MM/PBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area

(MM/PBSA) method was used to calculate the binding free energies of the ligand-protein

complexes.[12][13]

ADME/T and Drug-likeness Prediction: In silico methods were used to evaluate the

absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, as well as

the drug-likeness of the designed compounds.[12][13]

Experimental Protocols:
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Enzyme Inhibition Assays: In vitro assays were conducted to determine the inhibitory activity

(IC50 values) of the synthesized compounds against their respective target enzymes (e.g.,

AChE, MAO).[2][9][10] The Ellman method was specifically mentioned for cholinesterase

inhibitory activity evaluation.[7]

Synthesis and Characterization: The indanone derivatives were synthesized using

established chemical methods and their structures were confirmed using techniques like IR,

1H NMR, 13C NMR, and mass spectrometry.[7]

Cell-based Assays: For anticancer studies, cytotoxicity was evaluated using cell lines such

as MCF-7 and MDA-MB-435.[15]

Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical computational drug discovery workflow for indanone

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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